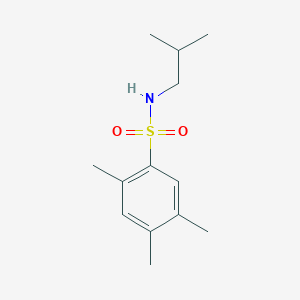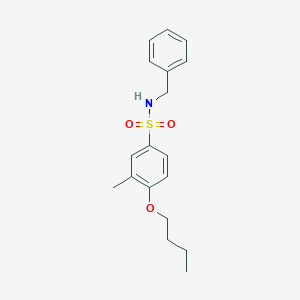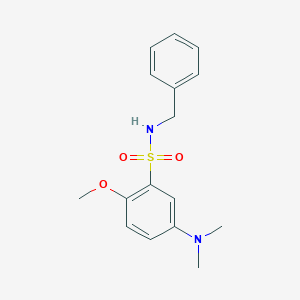
4-methoxy-2,3,5-trimethyl-N-(2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2,3,5-trimethyl-N-(2-pyridinyl)benzenesulfonamide, also known as Methyllycaconitine (MLA), is a natural alkaloid found in the Delphinium and Aconitum plants. MLA has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
MLA selectively binds to the α7 subtype of nAChRs, which are primarily found in the brain and play a critical role in cognitive function. By blocking these receptors, MLA can inhibit the release of neurotransmitters such as dopamine and acetylcholine, which are essential for learning and memory processes. MLA's ability to selectively block α7 nAChRs has made it a valuable tool for studying the role of these receptors in various neurological disorders such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
MLA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MLA can inhibit the release of neurotransmitters such as dopamine and acetylcholine, which are essential for learning and memory processes. MLA has also been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. In vivo studies have demonstrated that MLA can improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MLA in lab experiments is its selectivity for α7 nAChRs. This selectivity allows researchers to study the role of these receptors in various physiological and pathological conditions. However, MLA's selectivity can also be a limitation, as it may not accurately reflect the effects of blocking other subtypes of nAChRs. Additionally, MLA's potency can vary depending on the experimental conditions, which can make it challenging to compare results across different studies.
Zukünftige Richtungen
There are several future directions for research involving MLA. One area of interest is the role of α7 nAChRs in neurological disorders such as Alzheimer's disease and schizophrenia. MLA has been shown to improve cognitive function in animal models of these diseases, and further research is needed to determine if it has potential as a therapeutic agent. Another area of interest is the development of new compounds that can selectively target other subtypes of nAChRs. These compounds could provide valuable tools for studying the role of these receptors in various physiological and pathological conditions. Overall, MLA's selectivity for α7 nAChRs and its potential applications in scientific research make it a valuable tool for studying the role of these receptors in various conditions.
Conclusion
In conclusion, MLA is a natural alkaloid that has been extensively studied for its potential applications in scientific research. Its selectivity for α7 nAChRs has made it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. MLA's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to determine the full potential of MLA and its derivatives in scientific research.
Synthesemethoden
MLA can be synthesized through a multistep process involving the condensation of 2-pyridinecarboxaldehyde with 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride. The resulting product is then treated with sodium hydride to form the final MLA compound. This synthesis method has been used in various scientific studies to produce MLA for research purposes.
Wissenschaftliche Forschungsanwendungen
MLA is commonly used in scientific research as a selective antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are found in the central and peripheral nervous system and play a crucial role in various physiological processes, including learning, memory, and muscle contraction. MLA's ability to selectively block nAChRs has made it a valuable tool for studying the role of these receptors in various physiological and pathological conditions.
Eigenschaften
Molekularformel |
C15H18N2O3S |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
4-methoxy-2,3,5-trimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-10-9-13(11(2)12(3)15(10)20-4)21(18,19)17-14-7-5-6-8-16-14/h5-9H,1-4H3,(H,16,17) |
InChI-Schlüssel |
GPQDXIKIMLCKFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=CC=N2 |
Kanonische SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



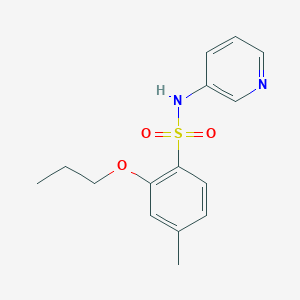
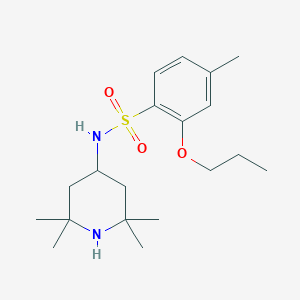
![4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B272558.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)



